3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate
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Overview
Description
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate is a complex organic compound that features a unique structure with multiple cyclohexyl and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The initial step involves the preparation of the 4-(4-propylcyclohexyl)cyclohexyl derivative. This can be achieved through a series of hydrogenation and alkylation reactions.
Fluorination: The next step is the introduction of fluorine atoms to the phenyl ring. This is usually done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Ether Formation: The phenoxy group is introduced by reacting the fluorinated phenyl derivative with an appropriate phenol under basic conditions.
Esterification: Finally, the prop-2-enoate group is attached through an esterification reaction using acryloyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl rings, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the double bonds in the prop-2-enoate group, converting them into single bonds.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Materials Science: The compound’s unique structure makes it a candidate for use in liquid crystal displays (LCDs) and other advanced materials.
Catalysis: It can serve as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms.
Biology and Medicine
Drug Development: Its structural features make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biological Probes: The compound can be used as a probe to study biological systems, especially those involving fluorinated compounds.
Industry
Polymer Science: It can be used in the synthesis of specialized polymers with unique properties, such as high thermal stability and chemical resistance.
Coatings: The compound’s properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. In materials science, its unique structure can influence the alignment and properties of liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Uniqueness
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate stands out due to its combination of multiple cyclohexyl groups and fluorinated phenyl rings, which impart unique physical and chemical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.
Properties
CAS No. |
255386-69-7 |
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Molecular Formula |
C27H38F2O3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C27H38F2O3/c1-3-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)23-17-24(28)27(25(29)18-23)32-16-5-15-31-26(30)4-2/h4,17-22H,2-3,5-16H2,1H3 |
InChI Key |
ASAKUAYZQZYEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OCCCOC(=O)C=C)F |
Origin of Product |
United States |
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